1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole - 379707-61-6

1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole

Catalog Number: EVT-1348791
CAS Number: 379707-61-6
Molecular Formula: C25H26N2O
Molecular Weight: 370.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • React N-benzyl-o-phenylenediamine with (2-isopropyl-5-methylphenoxy)acetyl chloride under appropriate conditions (e.g., using a coupling agent like T3P []) to form the corresponding amide.
  • Cyclize the amide to form the benzimidazole ring, potentially using a catalyst like n-propylphosphonic acid generated in situ during the coupling reaction [].
Mechanism of Action
  • Enzyme inhibition: Benzimidazoles are known to inhibit various enzymes, including thymidylate synthase [] and cathepsin B []. The specific target enzyme and the mode of inhibition would need to be determined experimentally.
Applications
  • Antimicrobial agents: Benzimidazoles are known for their antibacterial, antifungal, and antiparasitic properties [, ]. The presence of the thymol moiety, which also exhibits antimicrobial activity [], might further enhance this potential.
  • Anticancer agents: Benzimidazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cancer cell growth [, ].
  • Antioxidant agents: The phenolic hydroxyl group of the thymol moiety could contribute to antioxidant activity [].
  • Catalytic applications: Benzimidazoles can act as ligands in transition metal complexes, which could find applications in catalysis [].

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: This compound is a novel 1,2,5-trisubstituted benzimidazole derivative synthesized via a rapid, microwave-assisted protocol. TJ08 exhibits potent antileukemic activity and effectively induces apoptosis in various cancer cell lines, including Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2.

Relevance: TJ08 shares the core benzimidazole structure with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole, differing primarily in the substituents at the 2 and 5 positions. The presence of the benzyl group at the 1 position of the benzimidazole ring is a common feature.

Methyl 4-(4-chloroanilino)-3-nitrobenzoate

Compound Description: This compound exhibits an intramolecular N-H...O hydrogen bond and displays evidence of o-quinonoid type electronic polarization. It forms sheet structures via N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds, as well as aromatic π-π stacking interactions.

Relevance: While not directly sharing a benzimidazole core with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole, it is relevant as it also forms sheet-like structures in the solid state, a property potentially shared with the target compound.

Methyl 1-benzyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate

Compound Description: Similar to Methyl 4-(4-chloroanilino)-3-nitrobenzoate, this molecule also assembles into sheets within its crystal structure. These sheets are formed by a combination of C-H...π(arene) hydrogen bonds and aromatic π-π stacking interactions.

Relevance: This compound is directly related to 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole, sharing the 1-benzyl-benzimidazole core. The presence of a chlorine atom in the para position of the phenyl ring at the 2 position and a carboxylate group at the 5 position represent the key structural variations.

1-Benzyl-2-[1-(5-methyl-1H-pyrazol-3-yl)-2-phenyl­ethyl]benzimidazole

Compound Description: The key feature of this compound is its structural arrangement. The pyrazole and the two phenyl rings are nearly perpendicular to the central benzimidazole ring system. An intramolecular C—H⋯N hydrogen-bonding interaction is also observed within the molecule.

Relevance: This compound possesses the 1-benzyl-benzimidazole core structure common to 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole. The difference lies in the complex substituent at the 2 position, which incorporates a pyrazole and two phenyl rings.

2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)-1H-benzimidazole

Compound Description: This benzimidazole derivative is synthesized through a novel process involving the reaction of N-methyl-O-phenylene-diamine with 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, facilitated by phosphorous oxychloride.

Relevance: This compound is structurally similar to 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole due to the presence of two benzimidazole moieties. The primary differences are the 1-methyl substituent on the second benzimidazole ring and the presence of a propyl group and a methyl group on the first benzimidazole ring.

3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one

Compound Description: In this compound, the benzimidazole plane is nearly perpendicular to both the phenyl and the isoxazole rings, forming dihedral angles of 75.95° and 73.04°, respectively. The chlorophenyl and isoxazole rings are almost coplanar with a dihedral angle of 7.95°. Crystal structure analysis reveals that molecules are linked through C—H⋯O hydrogen bonds forming inversion dimers.

Relevance: The compound shares the benzyl-substituted benzimidazole core with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole. The significant difference is the presence of a 2(3H)-one group on the benzimidazole ring and the isoxazole-chlorophenyl substituent at the 1 position.

2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with piperazine moieties

Compound Description: This series of compounds features a 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide core structure modified with a piperazine moiety. These derivatives display moderate to high affinity for the 5-HT4 receptor and exhibit selectivity over 5-HT3 and D2 receptors. The pharmacological activity of these compounds ranges from antagonist to partial agonist depending on the specific substituents.

Relevance: Though lacking the benzyl substituent, these compounds share a benzimidazole core with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole. The 2,3-dihydro-2-oxo-1-carboxamide functionality and the piperazine moiety are the primary structural distinctions.

4'-{5-amino-2-[2-substituted-phenylamino)-phenyl-methyl]-benzimidazol-1 ylmethyl}-biphenyl-2-carboxylic acid Derivatives

Compound Description: These non-peptide angiotensin II receptor antagonists are characterized by a complex structure featuring a biphenyl carboxylic acid moiety connected to a benzimidazole ring. These compounds are designed to interact with angiotensin II receptors and potentially produce a hypertensive effect.

Relevance: This class of compounds shares the benzimidazole core with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole but differs significantly in the overall structure. The presence of a biphenyl carboxylic acid group and the absence of a direct benzyl substituent on the benzimidazole nitrogen are key distinctions.

(±) 2-[[2-(isobutylmethylamino)benzyl]sulfinyl]-1H-benzimidazole (NC-1300-O-3)

Compound Description: NC-1300-O-3 is a novel proton pump inhibitor that exhibits potent cytoprotective effects on the gastric mucosa. Its metabolism was extensively studied in rats and dogs, revealing several metabolites, including 2-mercaptobenzimidazole (MBI), 5-hydroxy-2-mercapto-l-benzimidazole (MBI-OH), benzimidazole (BI), 5-hydroxy-1H-benzimidazole (BI-OH), 2-[[2-(isobutylmethylamino)benzyl]thio]-1H-benzimidazole (NC-1300-O-3 sulfide).

Relevance: While lacking the benzyl substituent at the 1 position, NC-1300-O-3 shares the core benzimidazole structure with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole. The presence of a sulfinyl group at the 2 position and the 2-(isobutylmethylamino)benzyl substituent are the key differences.

1-(1H-benzimidazole)methyl-1H-benztriazole

Compound Description: This compound was synthesized from benzimidazole and 1-chloromethylbenzotriazole and crystallized as a dihydrate. It exhibits intermolecular hydrogen bonding and π-stacking interactions, contributing to its 3D supramolecular architecture.

Relevance: This compound features a benzimidazole ring linked to a benzotriazole moiety via a methylene bridge. While lacking the benzyl substituent at the 1 position of the benzimidazole, it is structurally similar to 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole, showcasing the potential for benzimidazole to be linked to other heterocyclic systems.

4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

Compound Description: This 1,3,5-triazine-piperazine derivative demonstrates potent 5-HT6R ligand activity and exhibits promising procognitive and anxiolytic-like effects in vivo. Its favorable pharmacological and safety profiles in vitro suggest its potential as a lead candidate for cognitive impairment treatment.

Relevance: This compound directly incorporates the 2-isopropyl-5-methylphenoxymethyl substituent found in 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole, highlighting the potential biological activity associated with this particular moiety.

N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)aryl benzamides (6a-l) and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides (7a-b)

Compound Description: This series of dihydrobenzofuran-linked benzimidazole derivatives was synthesized and evaluated for their anthelmintic and antitubercular activity. Some compounds exhibited promising activity against both Indian earthworms (Pheretima posthuma) and M. tuberculosis H37Rv strains.

Relevance: These compounds share the 1-benzyl-benzimidazole core with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole. The primary structural variations include the benzothiazole-thiomethyl group at the 2 position and the presence of benzamide or dihydrobenzofuran-carboxamide substituents at the 6 position.

2-isopropyl-5-methylphenylformate, 2-isopropyl-5-methylphenyl benzoate, 5-methyl-2-propylphenyl acetate, 2-(2-(2-isopropyl-5-methylphenoxy)ethoxy) ethanol, and 2-isopropoxy-1-isopropyl-4-methylbenzene

Compound Description: These compounds are thymol derivatives synthesized through condensation reactions involving the phenolic hydroxyl group of thymol. They were tested for antibacterial activity, with some showing enhanced or moderate activity compared to thymol.

Relevance: These compounds incorporate the 2-isopropyl-5-methylphenol (thymol) moiety present in 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole. While not sharing the benzimidazole structure, they demonstrate the potential for modifications and biological activity associated with the thymol moiety.

5-[4-(6-methoxy-1-methyl-1H-benzimidazole-2-ylmethoxy)benzyl]-thiazolidine-2,4-dione hydrochloride

Compound Description: This compound exhibits hypoglycemic activity and is useful for the prophylaxis or treatment of hyperglycemia, diabetes mellitus, and reduced glucose tolerance in mammals. It can also improve states of insulin resistance in mammals.

Relevance: While this compound is not directly related to 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole, it is relevant as it also incorporates a benzimidazole moiety, highlighting the versatility of this ring system in drug development for various therapeutic applications.

Benzimidazoledihydrothiadiazinone derivatives

Compound Description: These derivatives are novel fructose-1,6-bisphosphatase inhibitors. They contain a benzimidazole ring linked to a dihydrothiadiazinone ring system. This class of compounds demonstrates antidiabetic, antilipemic, anorectic, hypotensive, antiarteriosclerotic, ophthalmological, neuroprotective, cardiant, vasotropic, and nephrotropic activities.

Relevance: These compounds share the benzimidazole core with 1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole, but the structural connection to a dihydrothiadiazinone ring instead of a benzyl substituent is a key distinction. These compounds showcase the potential of modifying the benzimidazole scaffold for targeting diverse therapeutic areas.

Properties

CAS Number

379707-61-6

Product Name

1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole

IUPAC Name

1-benzyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole

Molecular Formula

C25H26N2O

Molecular Weight

370.5g/mol

InChI

InChI=1S/C25H26N2O/c1-18(2)21-14-13-19(3)15-24(21)28-17-25-26-22-11-7-8-12-23(22)27(25)16-20-9-5-4-6-10-20/h4-15,18H,16-17H2,1-3H3

InChI Key

VVNVYWQBLNMKNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.